2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-bromo-6-nitrophenol
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Overview
Description
2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-NITROPHENOL is a complex organic compound that features a triazine ring, a hydrazone linkage, and a phenol group substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-NITROPHENOL typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzylamino and Dimethylamino Groups: These groups are introduced via nucleophilic substitution reactions.
Formation of the Hydrazone Linkage: This involves the reaction of hydrazine derivatives with aldehydes or ketones.
Substitution on the Phenol Ring: The bromine and nitro groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product would be the corresponding amino derivative.
Substitution: Various substituted phenol derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry
Analytical Chemistry: The compound can be used as a reagent or standard in various analytical techniques.
Materials Science: It may be used in the synthesis of advanced materials with specific properties.
Biology and Medicine
Medicinal Chemistry:
Biological Research: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry
Dye and Pigment Industry: The compound’s structural features make it a candidate for use in the synthesis of dyes and pigments.
Polymer Industry: It may be used as a monomer or additive in the production of specialized polymers.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-NITROPHENOL depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazine ring and hydrazone linkage are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-NITROPHENOL: Similar structure but without the bromine substitution.
2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-AMINOPHENOL: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of both bromine and nitro groups on the phenol ring, along with the triazine and hydrazone moieties, makes 2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-NITROPHENOL unique
Properties
Molecular Formula |
C19H19BrN8O3 |
---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
2-[(E)-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-bromo-6-nitrophenol |
InChI |
InChI=1S/C19H19BrN8O3/c1-27(2)19-24-17(21-10-12-6-4-3-5-7-12)23-18(25-19)26-22-11-13-8-14(20)9-15(16(13)29)28(30)31/h3-9,11,29H,10H2,1-2H3,(H2,21,23,24,25,26)/b22-11+ |
InChI Key |
NBUWYQDZTIEWBQ-SSDVNMTOSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)NCC3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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